molecular formula C12H11BrN4O2 B2750525 N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-12-0

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2750525
CAS No.: 2097918-12-0
M. Wt: 323.15
InChI Key: DHVRUHTXPLAFGT-UHFFFAOYSA-N
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Description

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula C12H11BrN4O2 and a molecular weight of 323.15 g/mol. This compound features a unique structure combining a bromofuran moiety, an azetidine ring, and a pyrimidine group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the bromofuran intermediate with an appropriate azetidine precursor under controlled conditions.

    Coupling with Pyrimidine: The final step involves coupling the azetidine intermediate with a pyrimidine derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chlorofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
  • N-[1-(5-fluorofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
  • N-[1-(5-iodofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Uniqueness

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)17-5-8(6-17)16-11-3-4-14-7-15-11/h1-4,7-8H,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRUHTXPLAFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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